molecular formula C22H15Cl2NO2S B116783 nTzDpa CAS No. 118414-59-8

nTzDpa

Cat. No. B116783
M. Wt: 428.3 g/mol
InChI Key: VUPOTURDKDMIGQ-UHFFFAOYSA-N
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Description

NTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . It produces 25% maximum efficacy and antagonizes full agonist activity by 60% . It displays no activity at PPARα or PPARδ receptors .


Synthesis Analysis

The synthesis of nTzDpa has been discussed in several studies . It was identified through directed chemical synthesis and molecular modeling as a potent, acyl indole PPARγ ligand .


Molecular Structure Analysis

The structure of nTzDpa differs significantly from typical thiazolidinediones (TZDs), and additional PPAR ligands used in the studies . It has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S .


Chemical Reactions Analysis

In cell-based assays for transcriptional activation, nTzDpa served as a selective, potent PPARγ partial agonist and was able to antagonize the activity of PPARγ full agonists . It also displayed partial agonist effects when its ability to promote adipogenesis in 3T3-L1 cells was evaluated .


Physical And Chemical Properties Analysis

NTzDpa has a molecular weight of 428.33 and its molecular formula is C22H15Cl2NO2S . It is soluble to 100 mM in DMSO .

Scientific Research Applications

Antibiotic Development

The molecule nTZDpa, initially identified as a partial agonist for the peroxisome proliferator-activated receptor gamma, has been found to be effective as an antibiotic against bacterial persisters. Studies have shown that nTZDpa can kill both growing and persistent Staphylococcus aureus cells by disrupting lipid bilayers. Notably, S. aureus exhibited no detectable resistance development against nTZDpa, and the compound demonstrated synergistic effects with aminoglycosides. Further research optimized nTZDpa's potency and selectivity against MRSA membranes compared to mammalian membranes, offering insights into the design of membrane-active antibiotics effective against bacterial persisters (Kim et al., 2018).

PPARgamma Modulation

nTZDpa is characterized as a non-thiazolidinedione selective PPARgamma modulator. It binds potently to PPARgamma with high selectivity against PPARalpha and PPARdelta. In cell-based assays, nTZDpa acted as a selective PPARgamma partial agonist, capable of antagonizing the activity of full agonists. It also displayed partial agonist effects on adipogenesis in 3T3-L1 cells. This selective modulator leads to altered receptor conformational stability, resulting in distinctive gene expression profiles and reduced adipogenic cellular effects, potentially providing preferred therapies for diabetes, obesity, or metabolic syndrome (Berger et al., 2003).

Impact on Cell Cycle Genes

nTZDpa was found to inhibit the expression of minichromosome maintenance (MCM) proteins 6 and 7 in vascular smooth muscle cells, essential for DNA replication. The inhibition of MCM6 and MCM7 expression by nTZDpa paralleled its effect on inhibiting phosphorylation of the retinoblastoma protein and cell proliferation. These findings suggest that activation of PPARgamma by nTZDpa attenuates MCM7 transcription, highlighting its role in regulating vascular smooth muscle cell proliferation (Bruemmer et al., 2003).

Future Directions

NTzDpa has shown potential in the treatment of diabetes, obesity, or metabolic syndrome . It has also been reported to kill both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption, offering a promising new antibiotic for treating drug-resistant infections .

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPOTURDKDMIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433292
Record name nTzDpa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

nTzDpa

CAS RN

118414-59-8
Record name nTzDpa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291
Citations
W Kim, AD Steele, W Zhu, EE Csatary… - ACS infectious …, 2018 - ACS Publications
… The potential deficits of nTZDpa as an antibiotic are its relatively high MICs of 4 and … nTZDpa, we first carried out molecular dynamics (MD) simulations, which demonstrated that nTZDpa …
Number of citations: 34 pubs.acs.org
SM Kim, G Zou, H Kim, M Kang, S Ahn, HY Heo… - Biomedicine & …, 2022 - Elsevier
… Importantly, even though a relatively small portion of nTZDpa exists in the neutral form at pH … of nTZDpa at low pH. We also show that low pH increases the in vivo efficacy of nTZDpa in a …
Number of citations: 4 www.sciencedirect.com
MM Dekarske, LO Felix, CM Ortiz, EE Csatary… - Bioorganic & medicinal …, 2022 - Elsevier
nTZDpa kills both growing and persister Staphylococcus aureus. However, due to toxicity liabilities, our lab conducted two structure–activity relationship (SAR) studies focusing on the …
Number of citations: 1 www.sciencedirect.com
김수민 - 2022 - dspace.ewha.ac.kr
… -active antimicrobial agent nTZDpa does not only exhibit … Furthermore, nTZDpa synergistically potentiate the … assay reveal that only neutrally charged nTZDpa has an ability to damage …
Number of citations: 0 dspace.ewha.ac.kr
JP Berger, AE Petro, KL Macnaul, LJ Kelly… - Molecular …, 2003 - academic.oup.com
… , nTZDpa, that was a partial agonist in both transactivation and adipogenesis assays. nTZDpa … DNA microarray analysis demonstrated that nTZDpa differentially affected adipocyte gene …
Number of citations: 395 academic.oup.com
D Bruemmer, F Yin, J Liu, JP Berger… - Molecular …, 2003 - academic.oup.com
… Using that approach, we found that nTZDpa inhibited expression of genes encoding the … MCM7 promoters, we investigated the effect of nTZDpa on the activity of a luciferase reporter …
Number of citations: 48 academic.oup.com
V Vikram, RD Budhiraja… - Asian Journal of …, 2017 - scholar.archive.org
… the nTZDpa (a partial PPAR-γ) agonist showed protective effect against STZ- induced diabetic nephropathy in rats. The effect was equipotent to rosiglitazone so by replacing nTZDpa …
Number of citations: 0 scholar.archive.org
S Takeda, M Harada, S Su, S Okajima… - The Journal of …, 2013 - jstage.jst.go.jp
To investigate gene (s) being regulated by∆ 9-tetrahydrocannabinol (∆ 9-THC), we performed DNA microarray analysis of human breast cancer MDA-MB-231 cells, which are poorly …
Number of citations: 19 www.jstage.jst.go.jp
Y Hamuro, SJ Coales, JA Morrow, KS Molnar… - Protein …, 2006 - Wiley Online Library
… the LBD significantly less dynamic than antagonist GW9662 and partial agonist nTZDpa. … The effects were somewhat similar to the partial agonist, nTZDpa, and very different from the …
Number of citations: 148 onlinelibrary.wiley.com
A Najmi, MS Alam, N Thangavel, MME Taha… - Scientific Reports, 2023 - nature.com
… The RMSD, RMSF, rGyr, SASA, and binding interactions of compound 5c-PPAR-γ complex were comparable to those of native ligand nTZDpa-PPAR-γ complex, suggesting that the title …
Number of citations: 2 www.nature.com

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